Cas no 1198-14-7 (5-Bromoquinolin-8-ol)

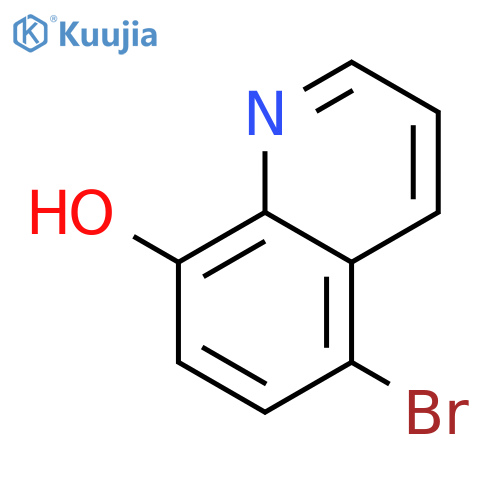

5-Bromoquinolin-8-ol structure

商品名:5-Bromoquinolin-8-ol

5-Bromoquinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 5-Bromoquinolin-8-ol

- 5-bromo-8-hydroxyquinoline

- 5-Bromo-8-quinolinol

- 8-Quinolinol, 5-bromo-

- 5-Bromo-8-oxyquinoline

- 5-bromo-8-hydroxy quinoline

- NSC74941

- Oprea1_227628

- WIIUANWSGSTCLG-UHFFFAOYSA-N

- HMS1595O03

- SBB072390

- STK370867

- TRA0086873

- AC-4822

- 1198-14-7

- NSC 74941

- W-108496

- DS-13339

- F3308-0252

- CS-W008422

- EINECS 214-829-2

- AMS_CNC_ID-183167834

- MFCD00457011

- SR-01000289102-1

- SB71615

- SR-01000289102

- AKOS002286988

- DTXSID20152590

- BRN 0129563

- NSC-74941

- AMY4308

- InChI=1/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12

- NS00023885

- 5-21-03-00288 (Beilstein Handbook Reference)

- SMSSF-0625760

- FT-0656515

- SY024411

- SCHEMBL113482

- quinoline, 5-bromo-8-hydroxy-

- ALBB-024963

- DTXCID4075081

-

- MDL: MFCD00457011

- インチ: 1S/C9H6BrNO/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H

- InChIKey: WIIUANWSGSTCLG-UHFFFAOYSA-N

- ほほえんだ: BrC1C([H])=C([H])C(=C2C=1C([H])=C([H])C([H])=N2)O[H]

- BRN: 0129563

計算された属性

- せいみつぶんしりょう: 222.96300

- どういたいしつりょう: 222.963

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 33.1

じっけんとくせい

- 密度みつど: 1.5708 (rough estimate)

- ゆうかいてん: 125.0 to 129.0 deg-C

- ふってん: 362.7°C at 760 mmHg

- フラッシュポイント: 173.2°C

- 屈折率: 1.6120 (estimate)

- PSA: 33.12000

- LogP: 2.70290

5-Bromoquinolin-8-ol セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- RTECS番号:VC4582000

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

5-Bromoquinolin-8-ol 税関データ

- 税関コード:2933499090

- 税関データ:

中国税関番号:

2933499090概要:

2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Bromoquinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B54730-5g |

5-Bromoquinolin-8-ol |

1198-14-7 | 95% | 5g |

¥376.0 | 2022-04-28 | |

| abcr | AB216244-10 g |

5-Bromo-8-quinolinol, 95%; . |

1198-14-7 | 95% | 10g |

€278.90 | 2023-01-27 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B54730-25g |

5-Bromoquinolin-8-ol |

1198-14-7 | 95% | 25g |

¥1558.0 | 2022-04-28 | |

| abcr | AB216244-1 g |

5-Bromo-8-quinolinol, 95%; . |

1198-14-7 | 95% | 1g |

€94.20 | 2023-01-27 | |

| Apollo Scientific | OR53034-5g |

5-Bromoquinolin-8-ol |

1198-14-7 | 98+% | 5g |

£46.00 | 2025-02-20 | |

| TRC | B698933-100mg |

5-Bromoquinolin-8-ol |

1198-14-7 | 100mg |

$ 64.00 | 2023-04-18 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE183-5g |

5-Bromoquinolin-8-ol |

1198-14-7 | 95% | 5g |

658CNY | 2021-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE183-1g |

5-Bromoquinolin-8-ol |

1198-14-7 | 95% | 1g |

156CNY | 2021-05-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3324-25g |

5-Bromoquinolin-8-ol |

1198-14-7 | 96.0%(GC) | 25g |

¥2450.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B138092-25g |

5-Bromoquinolin-8-ol |

1198-14-7 | ≥96.0%(GC) | 25g |

¥1584.90 | 2023-09-04 |

5-Bromoquinolin-8-ol 関連文献

-

Hai-Rong Zhang,Yan-Cheng Liu,Ting Meng,Qi-Pin Qin,Shang-Feng Tang,Zhen-Feng Chen,Bi-Qun Zou,You-Nian Liu,Hong Liang Med. Chem. Commun. 2015 6 2224

-

Hai-Rong Zhang,Yan-Cheng Liu,Zhen-Feng Chen,Ting Meng,Bi-Qun Zou,You-Nian Liu,Hong Liang New J. Chem. 2016 40 6005

-

Venla M. Manninen,Walaa A. E. Omar,Juha P. Heiskanen,Helge J. Lemmetyinen,Osmo E. O. Hormi J. Mater. Chem. 2012 22 22971

-

H. Irving,A. R. Pinnington J. Chem. Soc. 1957 285

-

Anna Isakova,Olga Efremova,Nikki Pullan,Larry Lüer,Paul D. Topham RSC Adv. 2016 6 6598

1198-14-7 (5-Bromoquinolin-8-ol) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1198-14-7)5-Bromoquinolin-8-ol

清らかである:99%/99%

はかる:25g/100g

価格 ($):212.0/698.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:1198-14-7)5-bromoquinolin-8-ol

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ